2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone
Description
2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone is a chloroacetyl derivative featuring a seven-membered benzo-fused dioxepin ring. The compound combines a reactive α-chloroketone moiety with a bicyclic ether system, making it a versatile intermediate in organic synthesis, particularly for alkylation reactions or as a precursor to pharmacologically active molecules. Its structure includes a 3,4-dihydro-2H-benzo[b][1,4]dioxepin scaffold, which imparts unique electronic and steric properties compared to simpler aromatic ketones .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGWHDVENEFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)CCl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow processes and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents, altering the compound's chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
The compound 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₁ClO₃
- Molecular Weight : 226.66 g/mol
- CAS Number : 887694-24-8
The structure features a chloro group attached to a benzo[b][1,4]dioxepin core, which is significant for its biological activity and reactivity in synthetic pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[b][1,4]dioxepin compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results demonstrate a notable effectiveness against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Anticancer Research
Research has shown that compounds containing the benzo[b][1,4]dioxepin structure can inhibit cancer cell proliferation. In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have revealed that these compounds induce apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of apoptotic pathways, making them candidates for further development in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Animal models have demonstrated that administration of this compound can reduce neuroinflammation and protect against neurodegeneration. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Polymer Chemistry
The unique structure of this compound allows it to serve as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown improved tensile strength and elasticity when used in composite materials.
Photovoltaic Applications
Recent advancements in organic photovoltaic technology have highlighted the use of compounds like this compound as electron transport materials. The compound's electronic properties facilitate charge transport within solar cells, contributing to higher efficiency rates in energy conversion.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of benzo[b][1,4]dioxepins against Staphylococcus aureus. The results indicated that compounds with a chloro substituent exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial activity compared to non-chloro analogs .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays conducted on MCF-7 and HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Case Study 3: Polymer Development
Researchers synthesized a new polymer using this compound as a crosslinking agent. The resulting material showed enhanced mechanical properties and thermal stability compared to traditional polymers used in similar applications .
Mechanism of Action
The mechanism by which 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
In contrast, phenyl-substituted α-chloroketones achieve higher yields (44–78%) under milder conditions .
Reactivity : The electron-rich dioxepin ring may enhance electrophilicity at the carbonyl carbon compared to phenyl or indole analogs, favoring nucleophilic substitution reactions. However, steric effects from the fused ring system could slow reaction kinetics.
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Key Observations :
Lipophilicity : The dioxepin derivative’s LogP is comparable to phenyl analogs but lower than indole-based compounds, suggesting balanced solubility for medicinal chemistry applications.
Crystallinity : X-ray data for a related dioxepin-oxime derivative (CCDC 937447) reveals intermolecular hydrogen bonding involving the ketone and oxime groups, which may stabilize the crystal lattice . Similar interactions are plausible for the target compound but require validation.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone?
- Methodological Answer : The compound can be synthesized via a two-step process:
Acetylation : React 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with acetyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) at 0–5°C, followed by reflux to ensure complete conversion .
Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the dioxepin ring protons (δ 4.2–4.4 ppm for -O-CH₂-O-) and the ethanone carbonyl (δ 195–205 ppm in ¹³C NMR).
- IR Spectroscopy : Detect the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (MW: 224.64 g/mol) with ESI-MS in positive ion mode .
Q. Which common chemical reactions are feasible at the ethanone moiety?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMF at 80°C to form amide derivatives.
- Reduction : Use NaBH₄ in methanol to reduce the ketone to a secondary alcohol (monitor by IR loss of C=O peak).
- Grignard Addition : Treat with methylmagnesium bromide to yield tertiary alcohols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer : Modify substituents on the dioxepin ring and ethanone group, then test for activity (e.g., antimicrobial, kinase inhibition). For example:
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Methodological Answer :
- Step 1 : Conduct kinetic studies using varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF, DMSO).
- Step 2 : Analyze via Hammett plots to assess electronic effects. The electron-withdrawing Cl group increases electrophilicity at the carbonyl carbon, accelerating substitution .
- Computational Support : Perform DFT calculations (B3LYP/6-31G*) to map transition states and charge distribution .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to CDK9 (PDB ID: 5LQ2). The dioxepin ring occupies hydrophobic pockets, while the ethanone group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
Q. How should researchers address contradictions in reported biological data?
- Methodological Answer :
- Case Study : If Study A reports antimicrobial activity (MIC = 2 µg/mL) while Study B shows no activity:
Verify assay conditions (e.g., bacterial strain, growth medium).
Re-test under standardized CLSI guidelines.
Analyze compound purity via HPLC; impurities >5% can skew results .
- Statistical Approach : Use ANOVA to compare datasets and identify outliers.
Q. What strategies assess its pharmacokinetic stability in metabolic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The fluorinated analog (2-Fluoro derivative) shows <10% degradation after 1 hour vs. 40% for the parent compound .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate results with in silico ADMET predictions (e.g., SwissADME).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
